![molecular formula C15H26BrNO2 B6352090 N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95% CAS No. 1609404-31-0](/img/structure/B6352090.png)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide” is a chemical compound with a molecular weight of 332.28 . It has a linear formula of C15 H25 N O2 . Br H . The compound is solid in physical form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide” is 1S/C15H25NO2.BrH/c1-5-13(6-2)16-10-9-12-7-8-14(17-3)15(11-12)18-4;/h7-8,11,13,16H,5-6,9-10H2,1-4H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide” is a solid compound stored at room temperature . It has a molecular weight of 332.28 and a linear formula of C15 H25 N O2 . Br H .Wissenschaftliche Forschungsanwendungen
Laser Active Compounds : N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide derivatives have been used in the synthesis of laser active cyanopyrromethene-BF2 complexes (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).
Antirheumatic Drug Metabolites : This compound has been studied in relation to the synthesis and activity of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), a disease-modifying antirheumatic drug (Baba, Makino, Ohta, & Sohda, 1998).
Synthesis of Conformationally Restricted Dopamine Analogues : The compound is involved in the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Pesticide Interaction and Residue Formation : It has been studied in the context of the interaction of herbicides like N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide, leading to the formation of unexpected residues (Bartha, 1969).
Synthesis of Hypnotic Agents : Derivatives of N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide have been synthesized and evaluated for their potential as hypnotic agents (Ergenç, Çapan, Günay, Oezkirimli, Güngör, Özbey, & Kendi, 1999).
Antiulcer Activities : This compound has been used in the synthesis of derivatives with significant antiulcer activities (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).
Synthesis Technology Development : A new synthesis technology for N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide was designed, showcasing its potential for large-scale industrial production (Lan-xiang, 2011).
Bromophenol Derivatives for Disease Treatment : The compound has been involved in the synthesis of bromophenol derivatives effective as inhibitors of enzymes like carbonic anhydrase, which are significant in treating diseases like Alzheimer's and Parkinson's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Laccase-Mediated Antioxidant Production : The compound has been studied in the laccase-mediated oxidation of 2,6-dimethoxyphenol for producing compounds with higher antioxidant capacity (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Ischemia/Reperfusion-Induced Cardiac Dysfunction Protection : N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide derivatives have been evaluated for their protective effects against ischemia/reperfusion-induced cardiac dysfunction (Mandal, Kutala, Khan, Mohan, Varadharaj, Sridhar, Carnes, Kálai, Hideg, & Kuppusamy, 2007).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.BrH/c1-5-13(6-2)16-10-9-12-7-8-14(17-3)15(11-12)18-4;/h7-8,11,13,16H,5-6,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWTWCAIRJSJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC1=CC(=C(C=C1)OC)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

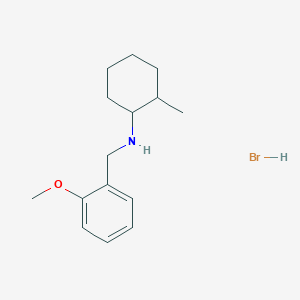
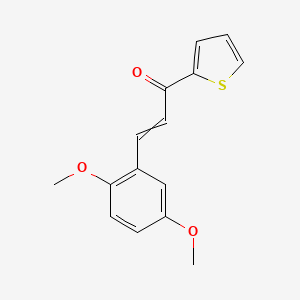
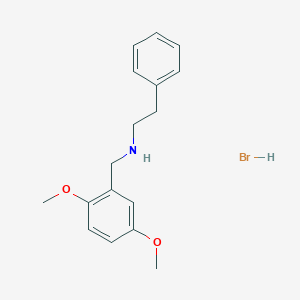

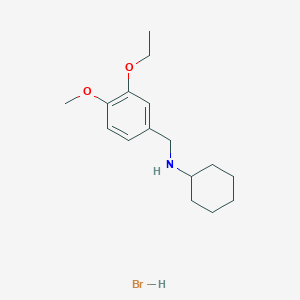


amine hydrobromide; 95%](/img/structure/B6352077.png)


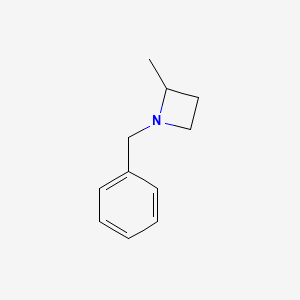
amine hydrobromide; 95%](/img/structure/B6352108.png)

